molecular formula C26H22ClFN6O4 B1192308 BMC201725-9o

BMC201725-9o

Cat. No.: B1192308
M. Wt: 536.95
InChI Key: NAGVBGIELGZTQM-MAXPZWNWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMC201725-9o is a novel quinazoline derivative bearing a semicarbazone moiety, designed as a non-covalent epidermal growth factor receptor (EGFR) kinase inhibitor. Its chemical structure is (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-2-(4-hydroxybenzylidene)hydrazine carboxamide . The compound exhibits potent anti-tumor activity, with an IC50 of 56 nM against EGFR kinase, attributed to its semicarbazone moiety, which enhances binding affinity . Preclinical studies evaluated its efficacy in A549 (lung), HepG2 (liver), MCF-7 (breast), and PC-3 (prostate) cancer cell lines, alongside mechanistic analyses such as acridine orange staining, cell cycle arrest assays, and molecular docking .

Properties

Molecular Formula

C26H22ClFN6O4

Molecular Weight

536.95

IUPAC Name

(S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-2-(4-hydroxybenzylidene)hydrazine-1-carboxamide

InChI

InChI=1S/C26H22ClFN6O4/c27-20-9-16(3-6-21(20)28)32-25-19-10-23(33-26(36)34-31-12-15-1-4-17(35)5-2-15)24(11-22(19)29-14-30-25)38-18-7-8-37-13-18/h1-6,9-12,14,18,35H,7-8,13H2,(H,29,30,32)(H2,33,34,36)/b31-12+/t18-/m0/s1

InChI Key

NAGVBGIELGZTQM-MAXPZWNWSA-N

SMILES

O=C(N/N=C/C1=CC=C(O)C=C1)NC2=CC3=C(NC4=CC=C(F)C(Cl)=C4)N=CN=C3C=C2O[C@@H]5COCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMC201725-9o;  BMC201725-9o;  BMC201725-9o

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key pharmacological and structural differences between BMC201725-9o and established EGFR inhibitors:

Compound IC50 (EGFR) Binding Mechanism Solubility Resistance Mutations Key Advantages Key Limitations
This compound 56 nM Non-covalent Low None reported Avoids C797S mutation resistance Poor solubility hinders bioavailability
Gefitinib 27 nM Reversible, competitive Moderate T790M First FDA-approved EGFR inhibitor High incidence of T790M resistance
Afatinib 0.5 nM Irreversible (Michael acceptor) Moderate C797S High potency; targets T790M mutants Toxicity due to irreversible binding
Osimertinib 12 nM Irreversible (covalent) High C797S Third-generation; effective against T790M C797S mutation reduces efficacy

Structural and Functional Analysis:

Gefitinib: As a first-generation inhibitor, Gefitinib reversibly binds to EGFR’s ATP-binding pocket. While its IC50 (27 nM) is superior to this compound, it lacks activity against T790M mutations, which arise in ~60% of resistant NSCLC cases . This compound’s non-covalent mechanism may offer broader applicability in mutation-prone contexts.

Afatinib: This second-generation inhibitor covalently binds EGFR via a Michael acceptor group, achieving sub-nanomolar potency (IC50 = 0.5 nM). However, irreversible binding correlates with systemic toxicity, including rash and diarrhea . In contrast, this compound’s non-covalent interaction may reduce off-target effects, though its lower potency requires structural refinement.

Osimertinib: A third-generation covalent inhibitor, Osimertinib overcomes T790M resistance but is vulnerable to tertiary C797S mutations (observed in 40% of treated patients) . This compound’s non-covalent binding circumvents this limitation, making it a candidate for combination therapies or post-Osimertinib treatment.

Solubility and Pharmacokinetics:

This compound’s solubility issues contrast with Osimertinib’s high solubility, which enhances bioavailability . Structural modifications, such as introducing polar groups or prodrug strategies, are under investigation to address this challenge .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMC201725-9o
Reactant of Route 2
Reactant of Route 2
BMC201725-9o

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.